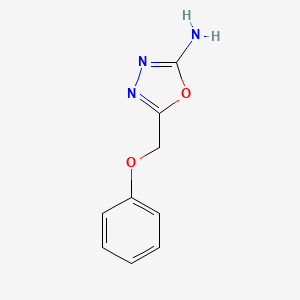

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

描述

属性

IUPAC Name |

5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMZIDWJZMOQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175856 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21520-88-7 | |

| Record name | 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21520-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazide Route Followed by Cyclization

One common approach starts with the preparation of a hydrazide intermediate, which is then cyclized to form the oxadiazole ring.

Step 1: Synthesis of hydrazide by reacting phenoxymethyl-substituted esters or acids with hydrazine hydrate under reflux conditions. This step typically yields the hydrazide in about 80% isolated yield.

Step 2: Cyclization of the hydrazide with phosphorus oxychloride (POCl3) at moderate temperatures (around 50 °C) for several hours (e.g., 4 hours) to form the 1,3,4-oxadiazole ring. The reaction mixture is then quenched with ice and neutralized with sodium bicarbonate to precipitate the product.

Yields: The cyclization step generally provides the oxadiazole product in yields ranging from 46% to 66% depending on substituents and conditions.

Cyanogen Bromide-Mediated Cyclization

An alternative method involves the use of cyanogen bromide for ring closure:

Starting from 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, refluxing with cyanogen bromide for approximately 5 hours leads to the formation of the oxadiazole ring.

After cooling, basification with sodium bicarbonate precipitates the product, which can be recrystallized from ethanol.

Yield: Approximately 75% with melting point 80–84 °C.

Spectroscopic Data: IR bands at 1022 cm⁻¹ (N–N), 1240 cm⁻¹ (C–O), and 1600 cm⁻¹ (C=N) confirm the oxadiazole formation.

Oxidative Cyclization of Acylthiosemicarbazides

Recent advances include oxidative cyclization methods using various oxidants:

Using strong oxidants such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide can cyclize acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles with yields up to 97%.

Photocatalytic methods employing eosin-Y under visible light and atmospheric oxygen have also been reported, providing rapid and high-yielding synthesis of substituted 1,3,4-oxadiazoles.

These methods are eco-friendly, operate under mild conditions, and are scalable.

One-Pot Coupling Using Propanephosphonic Anhydride (T3P)

A one-pot synthesis involves coupling acylhydrazides with isocyanates using T3P as a coupling reagent, which facilitates cyclization to 1,3,4-oxadiazoles under mild, aqueous-compatible conditions.

This method is noted for its low toxicity, high functional group tolerance, and minimal epimerization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide cyclization with POCl3 | Hydrazide + POCl3, 50 °C, 4 h | 46–66 | Classical method, moderate yields |

| Cyanogen bromide cyclization | Hydrazide + cyanogen bromide, reflux 5 h | ~75 | Efficient, requires careful handling |

| Oxidative cyclization (DBDMH/KI) | Acylthiosemicarbazide + 1,3-dibromo-5,5-dimethylhydantoin + KI | Up to 97 | High yield, strong oxidant, eco-friendly |

| Photocatalytic cyclization | Semicarbazones + eosin-Y + visible light + O2 | 90+ | Mild, green chemistry approach |

| One-pot T3P coupling | Acylhydrazides + isocyanates + T3P | High | Mild, aqueous-compatible, low toxicity |

Mechanistic Insights

The cyclization to form the 1,3,4-oxadiazole ring generally proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration and ring closure.

Oxidative methods facilitate the formation of the heterocyclic ring by promoting intramolecular cyclization through oxidation of intermediate semicarbazones or thiosemicarbazides.

Photocatalytic methods utilize visible light to generate reactive species that promote ring closure under ambient conditions, enhancing sustainability.

化学反应分析

Condensation Reactions

The amino group (-NH) at position 2 participates in nucleophilic reactions with carbonyl compounds:

-

Aldehydes/Ketones : Forms imine derivatives via Schiff base formation under mild acidic conditions.

Example:

Reaction with benzaldehyde yields -benzylidene-5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine, confirmed by FT-IR and -NMR spectral data .

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | -benzylidene derivative | RT, ethanol, HCl | 78 | |

| Acetophenone | -propan-2-ylidene derivative | Reflux, THF | 65 |

Oxidative Cyclization

The oxadiazole ring undergoes oxidative coupling in the presence of iodine or hypervalent iodine reagents:

-

I2_22-Mediated Reactions : Forms fused heterocycles (e.g., triazolo-oxadiazoles) via intramolecular N–N bond formation .

Example:

Reaction with CS and KOH generates 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol, a precursor for metal complexes .

| Oxidant | Product | Key Observations | Source |

|---|---|---|---|

| I/KI | Triazolo-oxadiazole | High regioselectivity (>90%) | |

| Br/AcOH | Brominated oxadiazole | Requires alkaline medium |

Electrophilic Substitution

The phenoxymethyl group directs electrophilic attacks to the para position of the phenyl ring:

-

Nitration : Concentrated HNO/HSO introduces a nitro group at the para position of the phenoxy moiety .

-

Sulfonation : Fuming HSO yields sulfonated derivatives with enhanced water solubility .

Nucleophilic Aromatic Substitution

The oxadiazole ring reacts with strong nucleophiles at position 5:

-

Reaction with Grignard Reagents : Substitution of the phenoxymethyl group with alkyl/aryl groups (e.g., CHMgBr forms 5-methyl derivatives) .

-

Hydrolysis : Under basic conditions, the oxadiazole ring opens to form semicarbazide intermediates .

Coordination Chemistry

The amino and oxadiazole N atoms act as ligands for transition metals:

-

Metal Complexes : Forms stable complexes with Cu(II), Co(II), and Ni(II) ions, characterized by UV-Vis and ESR spectroscopy .

Example:

Cu(II) complex exhibits square-planar geometry and catalytic activity in oxidation reactions .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| CuCl | [Cu(L)Cl] | Catalysis | |

| Co(NO) | [Co(L)(NO)] | Magnetic studies |

Photocatalytic Modifications

Visible-light-driven reactions with eosin-Y and CBr enable functionalization:

Biological Alkylation

The phenoxymethyl group undergoes O-alkylation in biological systems:

科学研究应用

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic oxadiazole derivative with a five-membered ring containing two nitrogen atoms and a phenoxymethyl group attached to a phenyl ring at the 4-position of the oxadiazole structure. It has potential applications in medicinal chemistry due to its biological activity.

Chemical Reactivity and Synthesis

The oxadiazole ring in 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various transformations, influencing its chemical reactivity. The synthesis of this compound typically involves multiple steps.

Applications

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields, particularly in pharmaceutical development, due to its diverse biological activities.

Biological Activities

Compounds containing the 1,3,4-oxadiazole motif exhibit a range of biological activities, including:

Interaction Studies

Interaction studies involving 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine focus on its binding affinity with biological targets.

Structural Analogues and Their Properties

Several compounds share structural similarities with 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | Contains a phenyl group instead of phenoxymethyl | Demonstrated anti-inflammatory effects |

| 2-Amino-5-(benzyl)-1,3,4-oxadiazole | Benzyl group at position 5 | Effective against fungal infections |

| 5-(Thiazolyl)-1,3,4-oxadiazol-2-amines | Thiazole ring instead of phenyl | Exhibits potent antibacterial activity |

The specific substitution pattern and resultant biological activities make 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine unique. Its dual functionality as both an anticancer and antimicrobial agent distinguishes it from other oxadiazole derivatives.

Anticancer Research

1,3,4-oxadiazole derivatives have shown promise as anticancer agents . For instance, certain derivatives have exhibited cytotoxicity against various cancer cell lines . Additionally, some 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated potent cytotoxicity and dose-dependent activity against breast cancer cell lines . Other synthesized 1,3,4-oxadiazoles have been evaluated for their potential as pro-apoptotic Bcl-2 inhibitory anticancer agents .

Antimicrobial Activity

1,3,4-oxadiazole cores have a broad biological activity spectrum, including antibacterial and antifungal effects . Some compounds have shown efficient antistaphylococcal activity, even against methicillin-resistant strains .

作用机制

The mechanism of action of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine, emphasizing differences in substituents, physicochemical properties, and biological activities:

Structural and Electronic Comparisons

- Substituent Flexibility: The phenoxymethyl group introduces a flexible methylene bridge, unlike rigid aryl substituents (e.g., phenyl or pyrazinyl). This may enhance conformational adaptability in binding to biological targets .

- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit stronger acetylcholinesterase inhibition compared to electron-donating substituents, likely due to enhanced electrophilicity of the oxadiazole ring.

- Hydrogen Bonding : The amine group at position 2 facilitates N–H⋯N hydrogen bonding in crystal structures, as seen in 5-phenyl analogs .

Physicochemical Properties

- Melting Points : Long alkyl chains (e.g., dodecyl in ) lower melting points (97–130°C) due to reduced crystallinity, while polar substituents (e.g., nitro groups) increase melting points.

- Solubility: The phenoxymethyl group’s ether linkage may improve aqueous solubility compared to purely hydrophobic analogs (e.g., N-dodecyl derivatives) .

生物活性

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive oxadiazole ring that contributes to its biological activity. The oxadiazole moiety is known for its stability and ability to interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing the oxadiazole structure have demonstrated promising antibacterial and antifungal properties. They inhibit microbial growth by interfering with essential cellular processes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has shown significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma .

- Modulation of Immune Responses : The compound may also play a role in modulating immune responses, potentially enhancing the efficacy of immune-based therapies.

Anticancer Activity

The anticancer activity of this compound has been evaluated against multiple cancer cell lines. Key findings include:

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

| Microorganism | Activity |

|---|---|

| E. coli | Moderate |

| P. aeruginosa | Good |

| K. pneumoniae | Moderate |

| S. aureus | Low |

These results indicate that this compound possesses significant antibacterial activity against certain pathogens.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of oxadiazole exhibited varied anticancer activities, with some compounds achieving IC50 values lower than 10 µM across different cancer cell lines .

- Mechanism-Based Approaches : Research focusing on mechanism-based approaches has shown that the compound can effectively inhibit key signaling pathways involved in cancer cell proliferation and survival .

- Synthesis and Evaluation : Several synthetic routes have been explored for producing derivatives of this compound with enhanced biological activities. These derivatives have been evaluated for their pharmacological properties using various assays .

常见问题

What are the standard synthetic routes for 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

Basic

The compound is typically synthesized via cyclization of semicarbazide derivatives with phenoxymethyl-substituted precursors. A common method involves reacting phenoxymethylacetic acid with semicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by alkaline hydrolysis to form the oxadiazole ring . Key intermediates are characterized using proton nuclear magnetic resonance (¹H-NMR), carbon-13 NMR (¹³C-NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS). For example, FTIR confirms C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches, while ¹H-NMR identifies aromatic protons and amine NH₂ signals (δ 5.0–6.0 ppm) .

How are antimicrobial activities of oxadiazole derivatives evaluated experimentally?

Basic

Antimicrobial activity is assessed using disk diffusion assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Zones of inhibition (ZOI) are measured and compared to reference drugs like ciprofloxacin. Minimum inhibitory concentration (MIC) values are determined via broth dilution methods, with compounds showing MIC ≤ 50 µg/mL considered promising .

What advanced techniques are used to resolve contradictions in bioactivity data across studies?

Advanced

Discrepancies in bioactivity (e.g., variable MIC values) are addressed by standardizing assay protocols (e.g., consistent inoculum size, solvent controls) and validating results with dose-response curves. Structural analogs with conflicting data may undergo molecular docking to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). For example, ligand interaction studies using AutoDock Vina can rationalize potency differences based on hydrogen bonding or steric clashes .

How is the crystal structure of this compound determined, and what insights does it provide?

Advanced

Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves the structure. Key parameters include space group (e.g., P21/n), unit cell dimensions (a, b, c, β), and hydrogen-bonding motifs. For similar oxadiazoles, planar oxadiazole rings form dihedral angles (3–6°) with aromatic substituents. N–H···N hydrogen bonds create dimeric R₂²(8) motifs, while C–H···π interactions stabilize 3D networks. Data collection uses MoKα radiation (λ = 0.71073 Å) and Agilent Xcalibur diffractometers .

What methodological strategies optimize the yield of this compound synthesis?

Advanced

Yield optimization involves:

- Reagent selection : POCl₃ vs. PCl₅ for cyclization (POCl₃ reduces side reactions).

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

- Temperature control : Maintaining 80–100°C during cyclization minimizes decomposition.

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) purifies the product, achieving yields >70% .

How are anticancer activities of oxadiazole derivatives evaluated in vitro?

Advanced

Compounds are screened against NCI-60 cancer cell lines (e.g., leukemia K-562, melanoma MDA-MB-435) using sulforhodamine B (SRB) assays. Growth percent (GP) is calculated as:

GP ≤ 20% indicates significant cytotoxicity. For example, N-aryl oxadiazoles show GP values of 15–40% on colon (HCT-15) and breast (T-47D) cancer lines .

What computational methods predict ligand-receptor interactions for oxadiazole derivatives?

Advanced

Molecular dynamics (MD) simulations and density functional theory (DFT) analyze electronic properties (e.g., HOMO-LUMO gaps) and binding modes. Docking studies with Glide or GOLD software reveal interactions with targets like EGFR or topoisomerase II. For instance, oxadiazole NH₂ groups form hydrogen bonds with Asp831 in EGFR, correlating with experimental IC₅₀ values .

How do researchers address solubility challenges in bioassays for hydrophobic oxadiazoles?

Advanced

Hydrophobic derivatives are solubilized using DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Dynamic light scattering (DLS) confirms nanoparticle dispersion (size <200 nm) for in vitro assays. For in vivo studies, PEGylation or liposomal encapsulation enhances bioavailability .

What analytical techniques confirm the purity of synthesized this compound?

Basic

High-performance liquid chromatography (HPLC) with C18 columns (UV detection at 254 nm) determines purity (>95%). Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.4% accepted. Melting points (e.g., 144–146°C) are cross-checked with differential scanning calorimetry (DSC) .

How are antioxidant activities of oxadiazole derivatives quantified?

Advanced

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay measures IC₅₀ values (concentration for 50% inhibition). Ferric reducing antioxidant power (FRAP) assays quantify Fe³⁺ reduction to Fe²⁺ at 593 nm. For example, indole-substituted oxadiazoles exhibit IC₅₀ = 12–25 µM in DPPH assays, comparable to ascorbic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。